molecular formula C26H27FN2 B11501694 1-(4-fluorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole

1-(4-fluorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole

Cat. No.: B11501694
M. Wt: 386.5 g/mol
InChI Key: PVANBSOAJRYZAT-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a fluorophenyl group, a methylpropylphenyl group, and a benzodiazole core, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-fluorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Methylpropylphenyl Group: The final step involves the alkylation of the benzodiazole core with 4-(2-methylpropyl)phenyl ethyl bromide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with receptors to modulate cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chlorophenyl)methyl]-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazole
  • 1-[(4-bromophenyl)methyl]-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazole
  • 1-[(4-methylphenyl)methyl]-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazole

Uniqueness

The presence of the fluorophenyl group in 1-[(4-fluorophenyl)methyl]-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazole imparts unique properties such as increased lipophilicity and potential for stronger interactions with biological targets compared to its chlorinated, brominated, or methylated analogs. This makes it a compound of particular interest for further research and development.

Properties

Molecular Formula

C26H27FN2

Molecular Weight

386.5 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazole

InChI

InChI=1S/C26H27FN2/c1-18(2)16-20-8-12-22(13-9-20)19(3)26-28-24-6-4-5-7-25(24)29(26)17-21-10-14-23(27)15-11-21/h4-15,18-19H,16-17H2,1-3H3

InChI Key

PVANBSOAJRYZAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F

Origin of Product

United States

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